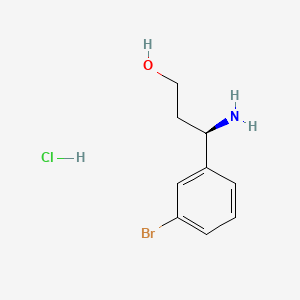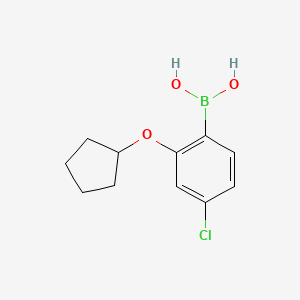
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pyridylethyl)thiopropyltrimethoxysilane is an organosilane compound with the molecular formula C13H23NO3SSi and a molecular weight of 301.477 g/mol . This compound is characterized by the presence of a pyridine ring, a thiopropyl group, and three methoxy groups attached to a silicon atom. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane typically involves the reaction of 2-(4-pyridylethyl)thiol with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .
Chemical Reactions Analysis
2-(4-Pyridylethyl)thiopropyltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiopropyl group to a thiol or sulfide.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Pyridylethyl)thiopropyltrimethoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to modify the surface properties of materials, such as silica and glass, to enhance their compatibility with organic compounds.
Biology: This compound is employed in the functionalization of biomolecules, such as proteins and nucleic acids, to improve their stability and reactivity.
Medicine: It is used in the development of drug delivery systems and diagnostic tools due to its ability to form stable bonds with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane involves the formation of covalent bonds with target molecules through its reactive functional groups. The methoxy groups can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the surface of materials or biomolecules. This results in the formation of stable siloxane bonds, enhancing the properties of the modified materials or biomolecules .
Comparison with Similar Compounds
2-(4-Pyridylethyl)thiopropyltrimethoxysilane can be compared with other organosilane compounds, such as:
3-Mercaptopropyltrimethoxysilane: Similar to this compound, but with a mercaptopropyl group instead of a pyridylethyl group. It is commonly used as a coupling agent and surface modifier.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains an aminoethyl group and is used in the functionalization of surfaces and biomolecules.
Vinyltrimethoxysilane: Features a vinyl group and is used in the production of adhesives, sealants, and coatings.
The uniqueness of this compound lies in its pyridine ring, which provides additional reactivity and functionality compared to other organosilane compounds .
Properties
CAS No. |
198567-47-4 |
|---|---|
Molecular Formula |
C13H23NO3SSi |
Molecular Weight |
301.48 g/mol |
IUPAC Name |
trimethoxy-[2-(2-pyridin-4-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 |
InChI Key |
MQGPKQPSPLQBBD-UHFFFAOYSA-N |
SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
Canonical SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide](/img/structure/B597821.png)
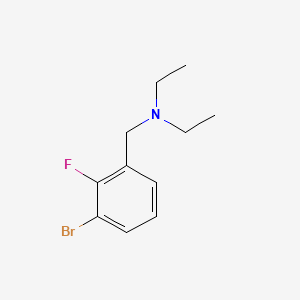

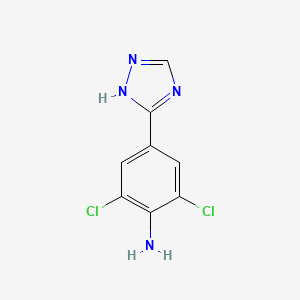

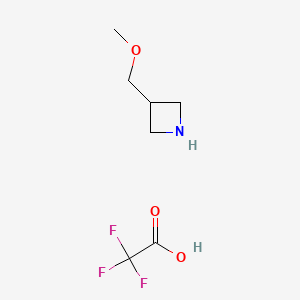
![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)



